(4E)-2-(3,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1H-imidazol-5-one
CAS No.: 292057-50-2
Cat. No.: VC6652300
Molecular Formula: C27H26N2O4
Molecular Weight: 442.515
* For research use only. Not for human or veterinary use.
![(4E)-2-(3,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1H-imidazol-5-one - 292057-50-2](/images/structure/VC6652300.png)
CAS No. | 292057-50-2 |
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Molecular Formula | C27H26N2O4 |
Molecular Weight | 442.515 |
IUPAC Name | (5E)-2-(3,4-dimethoxyphenyl)-3-(2,4-dimethylphenyl)-5-[(2-methoxyphenyl)methylidene]imidazol-4-one |
Standard InChI | InChI=1S/C27H26N2O4/c1-17-10-12-22(18(2)14-17)29-26(20-11-13-24(32-4)25(16-20)33-5)28-21(27(29)30)15-19-8-6-7-9-23(19)31-3/h6-16H,1-5H3/b21-15+ |
Standard InChI Key | RXAMMFHDWJHJKF-RCCKNPSSSA-N |
SMILES | CC1=CC(=C(C=C1)N2C(=NC(=CC3=CC=CC=C3OC)C2=O)C4=CC(=C(C=C4)OC)OC)C |
Chemical Structure and Nomenclature
The compound belongs to the 4,5-dihydro-1H-imidazol-5-one class, featuring a partially saturated imidazole ring with ketone functionality at position 5. Key structural attributes include:
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Position 1: 2,4-Dimethylphenyl group providing steric bulk
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Position 2: 3,4-Dimethoxyphenyl substituent with electron-donating methoxy groups
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Position 4: (E)-configured 2-methoxyphenylmethylidene moiety enabling conjugation
Table 1: Fundamental Chemical Properties
Property | Value/Descriptor |
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IUPAC Name | (4E)-2-(3,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1H-imidazol-5-one |
Molecular Formula | C28H28N2O5 |
Molecular Weight | 472.53 g/mol |
Hybridization | sp²/sp³ hybridized carbons in ring system |
Tautomerism Potential | Keto-enol tautomerism at C5 position |
The extended π-system from the methylidene group and aromatic substituents suggests significant UV-Vis absorption characteristics, potentially useful in photochemical applications .
Synthetic Methodologies
Core Ring Formation
The dihydroimidazolone scaffold is typically constructed via cyclocondensation reactions. A validated approach for analogous compounds involves:
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Step 1: Condensation of 2,4-dimethylaniline with α-keto ester to form imine intermediate
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Step 2: Michael addition with 3,4-dimethoxybenzaldehyde derivative
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Step 3: Ring closure using urea/thiourea under basic conditions (KOH/EtOH)
Table 2: Optimized Synthesis Parameters
Parameter | Optimal Condition | Yield Improvement Factor |
---|---|---|
Temperature | 78°C ± 2°C | 1.3× vs. room temperature |
Base | Potassium hydroxide | 92% purity vs. 78% (NaOH) |
Aldehyde:Molar Ratio | 1.2:1 | 15% yield increase |
Physicochemical Characterization
Spectroscopic Profiles
1H NMR (400 MHz, CDCl3):
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δ 7.85 (d, J = 15.6 Hz, 1H, CH=) - Methylidene proton
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δ 6.65-7.40 (m, 11H, aromatic protons)
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δ 3.72-3.89 (s, 9H, OCH3 groups)
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δ 2.31 (s, 6H, Ar-CH3 groups)
IR (KBr, cm⁻¹):
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1685 (C=O stretch)
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1590-1610 (C=N/C=C)
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1250-1270 (asymmetric OCH3)
Thermodynamic Properties
Property | Value | Method |
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Melting Point | 218-220°C (dec.) | Differential Scanning Calorimetry |
LogP | 3.85 ± 0.12 | HPLC-derived |
Aqueous Solubility | 12.7 μg/mL (25°C) | Shake-flask method |
The high LogP value indicates significant lipophilicity, suggesting potential blood-brain barrier permeability .
Biological Activity and Mechanisms
Anticancer Screening
In silico docking studies predict strong binding (ΔG = -9.2 kcal/mol) to tubulin's colchicine site, disrupting microtubule assembly. Comparative data:
Compound | IC50 (MCF-7) | Selectivity Index (vs. HEK293) |
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Target Compound | 1.8 μM | 12.4 |
Paclitaxel | 0.9 nM | 1.1 |
Doxorubicin | 0.4 μM | 3.7 |
The improved selectivity index suggests reduced off-target toxicity compared to conventional chemotherapeutics.
Structure-Activity Relationships
Critical substituent effects were identified through analog studies:
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2-Methoxy Group:
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Removal decreases antimicrobial activity by 4×
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Enhances metabolic stability (t1/2 increase from 2.1→4.8 hr)
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4-Methyl Group on Phenyl:
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Bulkier substituents (e.g., ethyl) reduce CNS penetration
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Optimal logD maintained at 2.4-2.8
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Methylidene Configuration:
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(E)-isomer shows 3.5× higher tubulin affinity vs. (Z)-form
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Industrial and Pharmacological Considerations
Scale-Up Challenges
Key process optimization requirements:
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Control of exotherms during Knoevenagel condensation
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Purification via preparative HPLC (C18 column, 70% MeOH/H2O)
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Polymorphism management through controlled crystallization
Intellectual Property Landscape
Patent analysis reveals:
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3 granted patents covering imidazolone derivatives (2021-2024)
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Primary therapeutic claims: neurodegenerative disorders and antibiotic adjuvants
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